Lipophilicity (XLogP3) Relative to Drug-like Phenylthiazole Comparators
The computed XLogP3 of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide is 4.8 [1]. This value is intermediate between highly lipophilic thiazole analogs and more polar derivatives, positioning it within the optimal range (1–5) for oral bioavailability according to Lipinski's Rule of Five. In contrast, unsubstituted 2-phenylthiazole (CAS 1826-13-7) has a reported logP of 2.5, and 2-amino-4-phenylthiazole derivatives with polar substituents exhibit logP values as low as 1.8 [2]. The target compound's higher lipophilicity, driven by the pentanamide chain and para-substituted phenyl ring, may confer enhanced membrane permeability and blood-brain barrier penetration relative to less lipophilic comparators.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 2-phenylthiazole (2.5); polar 2-amino-4-phenylthiazole derivatives (1.8–2.5) |
| Quantified Difference | Target is 1.9–3.0 units higher (more lipophilic) |
| Conditions | Computed property; PubChem XLogP3 algorithm |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and potential blood-brain barrier penetration, which may be critical for central nervous system (CNS) target engagement studies.
- [1] PubChem. Compound Summary for CID 1912431, N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide. National Center for Biotechnology Information. Accessed April 19, 2026. View Source
- [2] Abdelrahman A, Yerande SG, Namasivayam V, Klapschinski TA, Alnouri MW, El-Tayeb A, Müller CE. Substituted 4-phenylthiazoles: Development of potent and selective A(1), A(3) and dual A(1)/A(3) adenosine receptor antagonists. Eur J Med Chem. 2020 Jan 15;186:111879. doi: 10.1016/j.ejmech.2019.111879. View Source
